N-[2-(allyloxy)phenyl]isonicotinamide
Description
N-[2-(Allyloxy)phenyl]isonicotinamide is an amide derivative featuring an isonicotinamide backbone substituted with an allyloxy group (CH₂CHCH₂O-) at the 2-position of the phenyl ring. Its molecular formula is C₁₅H₁₄N₂O₂, with a calculated molecular weight of 254.29 g/mol.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2-prop-2-enoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-19-14-6-4-3-5-13(14)17-15(18)12-7-9-16-10-8-12/h2-10H,1,11H2,(H,17,18) |
InChI Key |
QTKUOMGZBNNTAK-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Benzyloxy)phenyl]isonicotinamide
The closest structural analog is N-[2-(benzyloxy)phenyl]isonicotinamide (C₁₉H₁₆N₂O₂, molecular weight: 304.34 g/mol ). Key differences include:
- Substituent : The benzyloxy group (C₆H₅CH₂O-) introduces greater steric bulk and lipophilicity compared to the allyloxy group.
- Applications: Benzyloxy derivatives are commonly used in drug intermediates due to their stability and ease of deprotection (e.g., via hydrogenolysis).
3-Chloro-N-phenyl-phthalimide
Differences include:
- Core Structure : Phthalimide vs. isonicotinamide, leading to distinct electronic profiles.
- Substituent : A chloro group at the 3-position facilitates polymerization reactions, as seen in polyimide synthesis.
Data Table: Comparative Analysis
Detailed Research Findings
Substituent Impact on Physicochemical Properties
- Reactivity : Allyloxy’s unsaturated bond may enable conjugation reactions (e.g., thiol-ene), whereas benzyloxy’s stability suits protective-group strategies.
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